N-Formylloline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-10(5-12)8-7-4-11-3-2-6(13-7)9(8)11/h5-9H,2-4H2,1H3/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLKXYXFUCTURZ-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1C2CN3C1C(O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C=O)[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-33-9 | |
| Record name | N-Formylloline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Systems and Symbioses Associated with N Formylloline Production
The biosynthesis of N-Formylloline is intrinsically linked to the symbiotic relationship between Epichloë/Neotyphodium fungal endophytes and several species of cool-season grasses. These endophytes reside within the plant tissues, growing between the plant cells in a relationship that is often mutualistic. oup.comgrassland.org.nz The fungus gains nutrients and a mode of dissemination through the host's seeds, while the grass benefits from the production of various bioactive compounds, including this compound, which offer protection against insect herbivores. oup.comgrassland.org.nz
Definitive Role of the Fungal Endophyte in this compound Biosynthesis
The production of this compound and other loline (B1675033) alkaloids is unequivocally dependent on the presence of the fungal endophyte. nih.gov The genes responsible for loline biosynthesis, known as the LOL genes, are located in a cluster within the fungal genome. oup.complos.orgnih.gov This gene cluster encodes the enzymes necessary for the entire biosynthetic pathway. plos.orgnih.gov Studies involving the knockout of specific LOL genes have confirmed their direct role in the production of various loline intermediates and the final product, this compound. plos.orgnih.gov For example, the deletion of the lolN and lolM genes halts the pathway at N-acetylnorloline, preventing the formation of this compound. plos.orgnih.gov While the fungus provides the genetic blueprint and enzymatic machinery for the core pathway, the host plant can also play a role in the chemical diversification of some loline alkaloids. plos.orgnih.gov
Influence of Plant-Fungal Symbiotic Conditions on this compound Accumulation
The accumulation of this compound within the host grass is not static and can be influenced by a variety of factors related to the plant-fungal symbiosis. The concentration of loline alkaloids is positively correlated with the biomass of the fungal endophyte within the plant tissues. mdpi.com Furthermore, factors such as the developmental stage of the plant, tissue type, and environmental conditions can affect alkaloid levels. peerj.comnih.gov For instance, loline concentrations, including this compound, can be significantly elevated in the regrowth of grass tissues following clipping or simulated herbivory. nih.govwvu.edu The concentration of these alkaloids is often higher in the seeds and stems compared to the leaf blades. nih.gov
| Host Grass Species | Endophyte Species | Natural/Artificial Symbiosis | Key Findings on this compound |
| Lolium arundinaceum (Tall Fescue) | Neotyphodium coenophialum | Natural | Possesses the complete LOL gene cluster for this compound production. oup.com |
| Lolium pratense (Meadow Fescue) | Epichloë uncinata | Natural | Can accumulate very high levels of loline alkaloids, up to 2% of plant dry weight. nih.govtandfonline.com |
| Lolium perenne (Perennial Ryegrass) | Loline-producing strains (e.g., AR525) | Artificial | Can produce this compound when infected with endophytes from other grasses, though levels may be variable. researchgate.net |
Reported Occurrence of Loline Alkaloids in Non-Grass Plant Families
Adenocarpus Species (Family Fabaceae)
Loline alkaloids have been detected in species of the genus Adenocarpus, which belongs to the legume family, Fabaceae. mdpi.comresearchgate.net Research has specifically identified loline alkaloids in Adenocarpus decorticans. uky.edunih.gov Studies of the alkaloid profile of A. decorticans seeds have revealed the presence of these compounds, and this plant has been used as a source for the isolation of norloline (B1595202), a precursor to this compound. nih.govuky.edu The major pyrrolizidine (B1209537) alkaloid found in A. decorticans is N-propionylnorloline, also known as decorticasine. researchgate.net The biosynthetic pathway for the ether-bridge formation in Adenocarpus is thought to be similar to that in the Epichloë fungi. uky.edugrafiati.com However, it has not yet been definitively determined whether the alkaloids in Adenocarpus are produced by the plant itself or by an associated, undiscovered endophytic fungus. researchgate.net
Argyreia mollis (Family Convolvulaceae)
The occurrence of loline alkaloids has also been reported in Argyreia mollis, a member of the morning glory family, Convolvulaceae. mdpi.comuky.edunih.gov While these compounds share a structural backbone similar to other pyrrolizidine alkaloids found in this family, they are biosynthetically unrelated. nih.govuni-kiel.de The presence of lolines in A. mollis is a notable exception, as they were not found in many other species across 14 different genera of the Convolvulaceae family that were tested. mdpi.com As with Adenocarpus, the origin of loline production in A. mollis remains an open question, with possibilities including independent evolution of the biosynthetic pathway in the plant or the presence of a symbiotic, loline-producing fungus. researchgate.netuky.edu
Data Tables
Table 1: Profile of Major Loline Alkaloids
| Alkaloid Name | Abbreviation | Key Structural Feature | Role in Biosynthesis |
|---|---|---|---|
| N-acetylnorloline | NANL | Acetyl group on the 1-amino nitrogen | First fully cyclized loline; precursor to other lolines. plos.orgtandfonline.com |
| Norloline | NL | Unsubstituted 1-amino group (-NH2) | Intermediate formed by deacetylation of NANL. plos.org |
| Loline | --- | Single methyl group on the 1-amino nitrogen (-NHCH3) | Intermediate formed by methylation of norloline. plos.org |
| N-methylloline | NML | Two methyl groups on the 1-amino nitrogen (-N(CH3)2) | Intermediate formed by methylation of loline; direct precursor to NFL. plos.org |
| This compound | NFL | Formyl group on the 1-methylamino nitrogen (-N(CH3)CHO) | An end-product of the fungal pathway, formed by oxidation of NML. plos.org |
Table 2: Summary of Loline Alkaloid Occurrence
| Family | Genus/Species | System | Notes |
|---|---|---|---|
| Poaceae (Grasses) | Lolium spp., Festuca spp. | Symbiosis with Epichloë fungal endophytes | Primary and most well-studied source of this compound and other lolines. nih.govasm.org |
| Fabaceae (Legumes) | Adenocarpus spp. (e.g., A. decorticans) | Plant and/or potential endophyte | Origin of biosynthesis (plant or fungus) is not yet confirmed. uky.eduresearchgate.net |
N Formylloline Biosynthesis and Genetic Regulation
Precursor Identification and Elucidation of Metabolic Pathways
The journey to construct the N-formylloline molecule begins with fundamental building blocks derived from common amino acids. Through extensive research, the primary precursors have been identified, and the initial steps of the metabolic pathway have been mapped out.
Derivation from L-Proline and L-Homoserine
The foundational structure of loline (B1675033) alkaloids, including this compound, is assembled from two key amino acid precursors: L-proline and L-homoserine. wikipedia.orgnih.gov Isotopic labeling studies have definitively shown that L-proline provides the B-ring carbons (C5-C8) and the ring nitrogen, while L-homoserine contributes the A-ring carbons (C1-C3) and the exocyclic C1-amino group. researchgate.netnih.gov This dual origin distinguishes the loline alkaloid pathway from that of plant-derived pyrrolizidine (B1209537) alkaloids. wikipedia.org
Condensation Reactions and Formation of Key Intermediates
The initial and committing step in the biosynthesis of this compound is the condensation of L-proline and a derivative of L-homoserine, likely O-acetyl-L-homoserine. researchgate.netnih.gov This reaction leads to the formation of crucial intermediate compounds.
The condensation of L-proline and L-homoserine results in the formation of N-(3-amino-3-carboxy)propylproline, abbreviated as NACPP. researchgate.netwikipedia.org This diamino diacid is considered the first committed intermediate in the loline biosynthetic pathway. researchgate.netnih.gov Its role as a direct precursor has been confirmed through feeding experiments where labeled NACPP was incorporated into this compound. nih.govuky.edu
Following the formation of NACPP, a series of reactions including cyclizations and decarboxylations lead to the formation of the core pyrrolizidine ring structure. wikipedia.org A key intermediate in this part of the pathway is exo-1-aminopyrrolizidine (AP). researchgate.netnih.gov Feeding studies with deuterated AP have demonstrated its successful incorporation into this compound, confirming its status as a downstream intermediate. nih.govuky.edu This finding is significant as it indicates that the characteristic ether bridge of loline alkaloids is formed after the pyrrolizidine ring system is complete. researchgate.netnih.gov
Pathway Delineation through Isotopic Labeling and Feeding Studies
The elucidation of the this compound biosynthetic pathway has heavily relied on isotopic labeling and precursor feeding experiments. researchgate.netwikipedia.org By feeding fungal cultures with specifically labeled potential precursors and analyzing the resulting this compound for the label, researchers have been able to trace the metabolic route. nih.govuky.edu For instance, experiments using L-[¹⁵N, U-¹³C]proline showed that the ¹⁵N was incorporated into the ring nitrogen and the ¹³C label appeared in carbons 5, 6, 7, and 8 of this compound. researchgate.net Similarly, labeled L-homoserine was shown to contribute to the other parts of the loline skeleton. researchgate.netnih.gov These studies have been instrumental in distinguishing the loline pathway from other alkaloid biosynthetic routes and in identifying key intermediates like NACPP and exo-1-aminopyrrolizidine. wikipedia.orgnih.gov
Enzymatic Steps and Genetic Control of this compound Formation
The biosynthesis of this compound is a highly regulated process, orchestrated by a suite of specific enzymes encoded by a dedicated gene cluster.
The genes responsible for loline alkaloid biosynthesis are organized in a cluster, often referred to as the LOL gene cluster. wikipedia.org In this compound-producing endophytes, this cluster can contain up to eleven genes. plos.orgnih.gov The expression of these LOL genes is tightly coordinated and upregulated during the production of loline alkaloids. wikipedia.orgnih.gov
The initial condensation of L-proline and L-homoserine to form NACPP is thought to be catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme encoded by the lolC gene. researchgate.netwikipedia.org Subsequent steps, including decarboxylations and cyclizations, are likely carried out by other enzymes within the LOL cluster, such as those encoded by lolD and lolT. nih.gov
The formation of the characteristic ether bridge is a critical step catalyzed by the enzyme LolO, a non-heme iron oxygenase. nih.govnih.gov This enzyme is responsible for the oxidation of an intermediate, likely exo-1-acetamidopyrrolizidine, to form the ether linkage. nih.gov
The final steps in the formation of this compound involve modifications to the 1-amino group. After the formation of the core loline structure, a series of enzymatic reactions occur. N-acetylnorloline is considered the first fully cyclized loline alkaloid. plos.orgnih.gov The enzyme LolN, a predicted acetamidase, deacetylates N-acetylnorloline to norloline (B1595202). plos.orgresearchgate.net Subsequently, the methyltransferase LolM catalyzes two successive methylations, converting norloline to loline and then to N-methylloline. plos.orgresearchgate.net Finally, the cytochrome P450 monooxygenase, LolP, catalyzes the oxidation of N-methylloline to yield the end product, this compound. plos.orgnih.gov Genetic knockout studies have confirmed the essential roles of these enzymes in the pathway. plos.orgoup.com For example, a knockout of the lolP gene results in the accumulation of N-methylloline and the absence of this compound. oup.com
Table 1: Key Genes in the LOL Cluster and Their Putative Functions in this compound Biosynthesis
| Gene | Predicted Enzyme Type | Putative Function |
| lolC | PLP-dependent enzyme | Condensation of L-proline and L-homoserine to form NACPP researchgate.netwikipedia.org |
| lolD | PLP-dependent enzyme | Involved in subsequent decarboxylation and cyclization steps nih.gov |
| lolT | PLP-dependent enzyme | Involved in subsequent decarboxylation and cyclization steps nih.gov |
| lolO | Non-heme iron oxygenase | Formation of the C2-C7 ether bridge nih.govnih.gov |
| lolN | Acetamidase | Deacetylation of N-acetylnorloline to norloline plos.orgresearchgate.net |
| lolM | Methyltransferase | Methylation of norloline to loline and N-methylloline plos.orgresearchgate.net |
| lolP | Cytochrome P450 monooxygenase | Oxidation of N-methylloline to this compound plos.orgnih.gov |
Characterization of the Loline Alkaloid Biosynthesis (LOL) Gene Cluster
The loline alkaloid biosynthesis (LOL) gene cluster is a suite of genes responsible for the production of loline alkaloids, including this compound. wikipedia.orgnih.gov This cluster has been identified in loline-producing epichloae endophytes, which are fungal symbionts of grasses. wikipedia.org The LOL cluster's discovery confirmed that a single locus is responsible for loline production. wikipedia.org In endophytes that produce this compound (NFL), the cluster typically comprises eleven genes arranged in the order: lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM. plos.org The expression of these genes is coordinately upregulated during the biosynthesis of loline alkaloids. wikipedia.org Different endophyte species or strains that produce other loline derivatives, such as N-acetylnorloline (NANL), possess subsets of these genes, or may have non-functional versions of the genes required for later steps in the pathway. plos.org
The LOL gene cluster is notable for containing genes that appear to have evolved from various primary and secondary metabolic pathways. nih.gov For instance, the predicted LolU protein contains a DNA-binding site, suggesting a regulatory role within the cluster. nih.gov The functions of many of the enzymes encoded by the lol genes have been predicted through bioinformatic analysis and subsequently confirmed through genetic and biochemical experiments. plos.orgresearchgate.net
| Gene | Predicted or Confirmed Function | Reference |
| lolA | Involved in loline biosynthesis | nih.gov |
| lolC | Catalyzes the initial condensation of L-proline and L-homoserine | wikipedia.orguniprot.org |
| lolD | Proposed to be involved in ether-bridge installation | uniprot.org |
| lolE | Proposed to be involved in ether-bridge installation | uniprot.org |
| lolF | Proposed to be involved in ether-bridge installation | uniprot.org |
| lolM | N-methyltransferase | plos.orguniprot.org |
| lolN | N-acetamidase/deacetylase | plos.orguniprot.org |
| lolO | 2-oxoglutarate-dependent non-heme iron oxygenase; ether bridge formation | plos.orgnih.gov |
| lolP | Cytochrome P450 monooxygenase; conversion of N-methylloline to this compound | wikipedia.orgplos.org |
| lolT | Proposed to be involved in ether-bridge installation | uniprot.org |
| lolU | Putative regulatory protein with a DNA-binding site | nih.gov |
Functional Analysis of Specific lol Genes
The lolC gene is pivotal in initiating the biosynthesis of loline alkaloids. wikipedia.org It is predicted to encode a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the pathway. uniprot.orgacs.org This crucial reaction involves the condensation of L-proline and L-homoserine to form N-(3-amino-3-carboxy)propylproline (NACPP). wikipedia.orguniprot.org The involvement of lolC in loline biosynthesis has been experimentally verified through RNA interference (RNAi) experiments. nih.govplos.org In these studies, the targeted silencing of lolC led to a significant reduction in the accumulation of loline alkaloids, thereby confirming its essential role in the early stages of the biosynthetic pathway. nih.gov
The final step in the formation of this compound is catalyzed by the enzyme LolP, a cytochrome P450 monooxygenase. wikipedia.orgplos.orgnih.gov The lolP gene is a key component of the LOL cluster in this compound-producing fungi. wikipedia.org Genetic studies involving the replacement of the lolP1 gene with a hygromycin B phosphotransferase gene in Neotyphodium uncinatum resulted in the cessation of this compound (NFL) production and a significant accumulation of its precursor, N-methylloline (NML). nih.govuniprot.org The production of NFL was restored upon complementation of this mutant with a functional lolP1 gene. nih.govuniprot.org These findings conclusively demonstrate that LolP is responsible for the oxygenation of an N-methyl group of N-methylloline to yield the N-formyl group characteristic of this compound. nih.govuniprot.org This enzymatic step is a critical diversification point in the loline alkaloid pathway. plos.org
The enzyme LolN, predicted to be an N-acetamidase or deacetylase, plays a crucial role in the diversification of loline alkaloids. plos.orgplos.org Isotopic labeling studies have revealed that N-acetylnorloline (NANL) is the first fully cyclized loline alkaloid intermediate. plos.org For the synthesis of other lolines like this compound to proceed, the acetyl group of NANL must be removed. This deacetylation step is catalyzed by LolN, which converts NANL to norloline. plos.orguniprot.org Experimental evidence for the function of lolN comes from gene knockout studies. plos.org A double knockout of both lolN and lolM in the fungus resulted in the accumulation of NANL and the termination of the biosynthetic pathway at this intermediate. plos.orgnih.gov This demonstrates the essential role of LolN in the pathway leading to this compound. plos.org Further supporting this, naturally occurring NANL-accumulating fungal strains have been found to possess mutations or deletions in the lolN gene. plos.org
Following the deacetylation of N-acetylnorloline to norloline by LolN, the enzyme LolM, an N-methyltransferase, is responsible for the subsequent methylation steps. plos.orguniprot.org The lolM gene is predicted to encode this methyltransferase, a function that has been confirmed through several lines of evidence. plos.orgplos.org In a lolN and lolM double knockout strain, the biosynthesis is halted at N-acetylnorloline; however, when these genes are reintroduced, the production of this compound is restored. plos.orggrafiati.com
To further confirm its function, lolM was expressed in yeast. plos.org Crude protein extracts from these yeast cultures were able to catalyze the conversion of norloline to loline and subsequently to N-methylloline (NML). plos.orgplos.orggrafiati.com The same extracts also facilitated the methylation of loline to NML. plos.orgplos.org These results provide direct evidence that LolM is the methyltransferase responsible for the sequential methylation of norloline to loline and then to N-methylloline, the immediate precursor of this compound. plos.orgplos.org
| Substrate | Enzyme | Product | Reference |
| Norloline | LolM | Loline | plos.orgplos.org |
| Loline | LolM | N-methylloline (NML) | plos.orgplos.org |
A defining structural feature of loline alkaloids is the uncommon ether bridge that links carbons 2 and 7 of the pyrrolizidine ring. nih.govuky.edu The formation of this crucial bridge is catalyzed by the enzyme LolO. nih.govacs.org LolO is a 2-oxoglutarate-dependent non-heme iron oxygenase. plos.orgnih.gov Genetic and biochemical studies have been instrumental in elucidating the function of lolO. nih.gov Fungal strains with natural mutations in the lolO gene were found to accumulate exo-1-acetamidopyrrolizidine (AcAP), a precursor lacking the ether bridge, and were unable to produce any loline alkaloids. nih.govuniprot.org
Further evidence was provided by RNA interference experiments that knocked down the expression of lolO, which also led to the accumulation of AcAP. nih.govuniprot.org Conversely, when a functional lolO gene was introduced into a lolO mutant, the production of N-acetylnorloline (NANL), the first loline with a completed ether bridge, was restored. nih.govuniprot.org More detailed biochemical assays have shown that LolO is solely responsible for this complex transformation, converting AcAP into NANL in a process that involves two sequential oxidation steps. acs.orgnih.gov This establishes LolO as the key enzyme for the formation of the characteristic ether bridge in the biosynthesis of all loline alkaloids, including this compound. nih.govacs.org
Contributions of Fungal and Plant Enzymes to Loline Diversification
The chemical diversity of loline alkaloids, including this compound, is the result of a collaborative enzymatic effort between the symbiotic fungus and its host grass. While the core loline structure is synthesized entirely by the fungus, subsequent modifications that create the various loline derivatives involve enzymes from both partners. uky.eduplos.orguky.edu
The biosynthesis pathway begins with the fungal-derived intermediate, N-acetylnorloline (NANL), which is the first fully cyclized loline alkaloid. uky.eduplos.org From this point, a series of diversification steps occur. The fungal genome contains the loline biosynthesis (LOL) gene cluster, which encodes the enzymes responsible for most of these modifications. uky.edu
Key fungal enzymes in this process include:
LolN : An N-acetamidase that deacetylates NANL to produce norloline. uky.eduplos.orguky.edu
LolM : An N-methyltransferase that sequentially methylates norloline to form loline and then N-methylloline (NML). uky.eduplos.orguky.edu
LolP : A cytochrome P450 monooxygenase that catalyzes the final step in this compound (NFL) synthesis by oxygenating the methyl group of NML. uky.eduplos.orguniprot.orgresearchgate.net
A knockout of the fungal genes lolN and lolM halts the pathway at NANL, while a knockout of lolP prevents the conversion of NML to NFL, confirming their specific roles. uky.eduplos.orgoup.com
Interestingly, the host plant also contributes to this chemical diversification. While the fungus produces norloline and loline, some host grasses possess an acetyltransferase enzyme capable of converting loline into N-acetylloline (NAL). uky.eduplos.orguky.eduuniprot.org This was demonstrated when asymbiotic meadow fescue plants, when fed with loline, were able to produce NAL. uky.eduplos.org Therefore, the final profile of loline alkaloids, including the ratio of this compound to N-acetylloline, depends on the presence and activity of specific genes in both the fungal endophyte and the host plant. figshare.com
Regulatory Mechanisms Governing this compound Production
The production of this compound is a tightly regulated process, influenced by genetic controls within the fungus, the availability of necessary precursors from the host, and various external biotic and abiotic factors.
Analysis of LOL Gene Expression and Correlation with Alkaloid Levels
The expression of the LOL gene cluster is fundamental to loline alkaloid production. In laboratory cultures of the endophyte Neotyphodium uncinatum, the expression of the nine LOL genes is highly coordinated and tightly correlated with the production phase of loline alkaloids. oup.comnih.gov Gene expression begins just before the alkaloids are detectable, peaks around the time of the most rapid alkaloid accumulation, and then declines as concentrations plateau. nih.govuky.edu This indicates a direct transcriptional regulation of the pathway in the isolated fungus.
However, the situation within the symbiotic plant (in symbio) is more complex. While some studies show a correlation where higher LOL gene expression corresponds to higher alkaloid levels, particularly in reproductive tissues, many instances reveal a disconnect. uky.edunih.gov For example, a dramatic increase in loline alkaloid levels in the regrowth of clipped meadow fescue was not accompanied by a corresponding increase in LOL gene expression in either the regrowth or basal tissues. oup.com Similarly, younger leaf tissues often contain significantly higher concentrations of lolines than older tissues, yet LOL gene expression may not differ significantly between them. oup.comuky.edu These findings suggest that while LOL gene expression is essential, it is not always the primary regulating factor for the final alkaloid concentration in plant tissues and other mechanisms, such as substrate availability, play a crucial role. oup.comnih.gov
Environmental and Biotic Factors Affecting this compound Concentrations
The final concentration of this compound in a grass is not static but fluctuates in response to the plant's developmental stage, seasonal changes, and external stressors like herbivory.
Seasonal and Developmental Variation in Plant Tissues
This compound concentrations vary significantly among different tissues of the host plant and throughout the growing season. Generally, the highest concentrations are found in the most valuable and vulnerable tissues, such as seeds and young leaves, suggesting a strategy of protecting reproductive and newly developed parts. wikipedia.org Stems and leaf sheaths also tend to accumulate higher levels of lolines than leaf blades. researcher.lifeoup.commdpi.com
Seasonal patterns are also pronounced. In temperate regions, loline concentrations, with this compound often being the most abundant, typically peak in the late spring and summer months, a period often associated with heat and water stress. researcher.lifeoregonstate.edu For instance, in tall fescue grown in the United States, the highest accumulation occurs in July and August. oregonstate.edu Water stress has been shown to dramatically increase loline concentrations, with one study reporting a 394% increase in N-acetylloline and this compound under significant water deficit. oregonstate.edu
Table 1: Variation in Loline Alkaloid Concentration by Plant Part and Season
| Plant Part | Season | Total Loline Alkaloid Concentration (µg/g dry weight) | Primary Loline Derivative | Source |
| Meadow Fescue Stems | Late Spring | Up to 4990 | This compound | researcher.life |
| Meadow Fescue Leaves | Late Spring | Up to 1770 | This compound | researcher.life |
| Tall Fescue Herbage | Summer (July) | Peak concentrations observed | This compound, N-Acetylloline | oregonstate.edu |
| Tall Fescue Roots | Post-Drought Stress | 163 | N-Acetylnorloline, this compound | mdpi.com |
| Tall Fescue Roots | Well-Watered | 84 | N-Acetylnorloline, this compound | mdpi.com |
Induction by Herbivory or Mechanical Damage (Clipping)
The production of this compound appears to be an inducible defense, as its concentration often increases following herbivore damage or simulated herbivory through mechanical clipping. wikipedia.orgnih.gov This response serves to enhance the protection of the plant against further attack.
When endophyte-infected grasses are clipped, the new regrowth tissues show substantially higher concentrations of loline alkaloids. oup.commdpi.com In one dramatic example, the loline concentration in meadow fescue increased from 0.1% to 1.9% of the plant's dry mass within 11 days after clipping. mdpi.com Similarly, artificial damage to tall fescue resulted in a nearly twofold increase in loline concentration compared to undamaged control plants. mdpi.com However, as noted previously, this increase in alkaloids in new growth is not necessarily driven by an upregulation of LOL gene expression in response to the damage itself. oup.comnih.gov Instead, it is more likely a result of the plant reallocating resources, including precursor amino acids, to the production of young, highly defended tissues as part of its recovery and defense strategy. oup.comnih.gov
Table 2: Effect of Mechanical Clipping on Loline Alkaloid Concentration
| Plant | Treatment | Loline Concentration (% of Plant Dry Mass) | Time Post-Clipping | Source |
| Meadow Fescue | Before Clipping | 0.1% | 0 days | mdpi.com |
| Meadow Fescue | After Clipping | 1.9% | 11 days | mdpi.com |
| Tall Fescue | Undamaged Control | 0.63% | - | mdpi.com |
| Tall Fescue | Artificially Damaged | 1.16% | - | mdpi.com |
Impact of Abiotic Stress, such as Drought Conditions
The production of this compound, a type of loline alkaloid, by Epichloë endophytes in symbiotic relationships with cool-season grasses is significantly influenced by environmental stressors, particularly drought. Research consistently demonstrates a link between water deficit and altered loline alkaloid concentrations, suggesting a role for these compounds in the plant's response to abiotic stress.
Studies have shown that drought conditions generally lead to an increase in the concentration of loline alkaloids, including this compound, in host grasses. For instance, increasing water stress from -1.2 to -3.6 MPa over a 12-week period resulted in a dramatic 394% increase in the combined concentration of N-acetylloline and this compound, from 2236 mg/kg to 11,063 mg/kg. oregonstate.edu In contrast, control plants under normal watering conditions only saw a 33% increase in the same period. oregonstate.edu Even moderate water deficits of -1.5 MPa have been shown to cause an increase in these two alkaloids in most tested genetic lines of tall fescue. oregonstate.edu This general pattern of increased loline accumulation during late summer, a period often associated with heat and water stress, further supports the connection between drought and loline biosynthesis. oregonstate.edu
The response of this compound and other loline alkaloids to drought can, however, vary depending on the specific grass species and endophyte strain involved. In one study involving tall fescue infected with the endophyte strain AR584, the concentration of total lolines, including this compound, was higher in the roots of plants subjected to drought stress compared to well-watered plants. nih.gov Conversely, in meadow fescue infected with E. uncinata, the concentration of loline alkaloids was higher in well-watered plants than in those under drought stress. nih.gov This highlights the complexity of the interaction between the host plant, the endophyte, and the environment.
The molecular mechanisms underlying the observed increase in loline alkaloids under drought are multifaceted. It has been proposed that proline, which accumulates in plants under drought stress, can be converted into precursor compounds for loline alkaloids. mdpi.comresearchgate.net This suggests that the changes in alkaloid content may be an adaptive mechanism for osmotic regulation, helping to protect the plant during water deficit. mdpi.comresearchgate.net However, transcriptomic analyses have revealed that drought stress can also lead to reduced expression of genes involved in alkaloid biosynthesis in some endophyte-grass combinations, indicating a complex regulatory network. massey.ac.nz
It is hypothesized that loline alkaloids contribute to drought tolerance in the host grass. usda.gov While the primary role of these compounds is often cited as a defense against insect herbivory, their accumulation under drought conditions suggests a potential secondary function in abiotic stress mitigation. usda.govmdpi.com
The following tables summarize key research findings on the impact of drought on this compound and total loline alkaloid concentrations in different grass-endophyte symbioses.
Table 1: Effect of Water Stress on N-acetylloline + this compound Concentration in Tall Fescue
| Treatment | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Percentage Increase |
| Water Stress (-1.2 to -3.6 MPa) | 2236 | 11063 | 394% |
| Control | 2439 | 3246 | 33% |
Data Source: Kennedy and Bush, 1983 oregonstate.edu
Table 2: Total Loline Concentration in Roots of Tall Fescue and Meadow Fescue under Different Moisture Conditions
| Grass Species | Endophyte Strain | Moisture Condition | Total Loline Concentration (µg/g) |
| Tall Fescue | AR584 | Well-Watered | 84 |
| Tall Fescue | AR584 | Drought Stress | 163 |
| Meadow Fescue | E. uncinata | Well-Watered | Higher than Drought Stress |
| Meadow Fescue | E. uncinata | Drought Stress | Lower than Well-Watered |
Data Source: Adapted from a 2020 study on root herbivory. nih.gov
Ecological and Biological Functions of N Formylloline
Fundamental Role as a Plant Chemical Defense Agent
N-Formylloline, a prominent member of the loline (B1675033) alkaloid family, serves as a critical chemical defense agent for many cool-season grasses. wikipedia.orgebi.ac.uk These alkaloids are produced by endophytic fungi of the genus Epichloë (formerly Neotyphodium), which live in a symbiotic relationship with the host grass. wikipedia.orgebi.ac.ukuky.edu This mutualistic relationship provides the grass with enhanced resistance to various environmental stressors, most notably herbivory. wikipedia.orgebi.ac.ukuky.edu The production of this compound and other loline alkaloids by the fungal endophyte is a key mechanism behind this protective benefit. nih.govresearchgate.net
The concentration of this compound can be substantial, at times exceeding 10 mg/g of grass tissue, which is significantly higher than other endophyte-produced alkaloids. wikipedia.org These high concentrations contribute to the deterrence and toxicity towards a wide array of insect herbivores. wikipedia.orgresearchgate.net The distribution of loline alkaloids, including this compound, is not uniform throughout the plant. Higher concentrations are typically found in younger tissues, such as new leaves and seeds, which are more vulnerable to attack. wikipedia.orgnih.gov This strategic allocation of chemical defenses aligns with the optimal defense theory, which posits that plants will allocate defenses to tissues that are most valuable for their survival and reproduction. nih.gov Furthermore, the production of these alkaloids can be induced by damage, such as clipping or grazing, suggesting an adaptive defense response. wikipedia.org The widespread presence of loline-producing endophytes in grasses across various geographical regions underscores their ecological importance in enhancing plant fitness and persistence through chemical defense. researchgate.netpublish.csiro.au
Insecticidal and Insect-Deterrent Activities
This compound exhibits potent insecticidal and insect-deterrent properties, affecting a broad range of insect species. wikipedia.orgresearchgate.net Its mode of action is believed to be neurotoxic, leading to behavioral changes, uncoordinated movements, tremors, and ultimately, death in susceptible insects. uky.edu The formyl group at the C-1 amine position of the loline structure is thought to contribute to its enhanced toxicity compared to other loline derivatives. wikipedia.org
Broad-Spectrum Effects on Diverse Insect Orders
Research has demonstrated the efficacy of this compound against insects from several major orders, highlighting its broad-spectrum activity. wikipedia.orgresearchgate.net These orders include:
Hemiptera: This order includes aphids and the large milkweed bug, both of which have shown susceptibility to this compound. wikipedia.orgresearchgate.net
Coleoptera: Various beetle species are negatively affected by this alkaloid. wikipedia.orgresearchgate.net
Hymenoptera: This order, which includes sawflies and wasps, also contains species that are susceptible to the effects of this compound. wikipedia.orgresearchgate.net
Lepidoptera: The larval stages of moths and butterflies have demonstrated sensitivity to this compound. wikipedia.org
Blattodea: Cockroaches, such as the American cockroach, are also impacted by this chemical compound. wikipedia.orgresearchgate.net
The wide-ranging effectiveness of this compound makes it a significant factor in the defense of host grasses against a diverse community of insect herbivores.
Specific Efficacy Against Key Agricultural and Ecological Pests
This compound has been specifically shown to be effective against several insect pests that are of significant agricultural and ecological concern.
This compound is particularly effective against various aphid species, including those of the genus Rhopalosiphum, such as the bird cherry-oat aphid (Rhopalosiphum padi). wikipedia.orgapsnet.orgnih.gov Studies have shown that the presence of loline alkaloids, with this compound often being a major component, in endophyte-infected grasses significantly reduces aphid survival and performance. apsnet.org The concentration of these alkaloids in the plant tissues directly correlates with the level of resistance to aphids. researchgate.net For instance, LC50 values of this compound from grass seed extracts for aphids are in the range of 1-20 μg/ml. wikipedia.orgwikiwand.com This anti-aphid activity is a critical benefit for pasture grasses and cereal crops, where aphids can cause significant damage both through direct feeding and by vectoring plant viruses. nih.govucanr.edu
The large milkweed bug (Oncopeltus fasciatus) is another insect pest that is susceptible to this compound. wikipedia.orguky.edu Research has shown that both topical application and ingestion of this compound can be toxic to this species. uky.edu In laboratory assays, this compound has been shown to cause dose-dependent mortality and developmental impairment in the large milkweed bug. uky.edu The LC50 values for this insect are also within the 1-20 μg/ml range when exposed to grass seed extracts containing this compound. wikipedia.org
This compound has demonstrated contact toxicity against the American cockroach (Periplaneta americana). uky.eduuky.edu When cockroaches are exposed to surfaces treated with this compound, they exhibit symptoms of neurotoxicity, including uncoordinated movements and eventual paralysis. uky.edu In one study, a concentration of 10 µg/cm² resulted in 73% mortality within 24 hours. uky.edu
Concentration-Dependent Toxicity and Behavioral Modification in Herbivorous Insects
The effects of this compound on herbivorous insects are distinctly concentration-dependent. oup.comuky.edu At high doses, the alkaloid can be acutely toxic, causing rapid incapacitation and mortality. uky.eduuky.edu For instance, most individuals of four tested vascular-sap feeding insect species died when they fed on a 500 μg/ml this compound solution. oup.com
At lower, sub-lethal concentrations, this compound induces a range of behavioral and physiological changes. These include uncoordinated movements, tremors, and feeding deterrence. uky.eduuky.edu Studies have shown a significant negative correlation between the concentration of this compound in a plant and the median lethal time (LT50) for insects feeding on it, confirming this dose-dependent effect. oup.com For example, a marked increase in mortality of newly hatched milkweed bugs was observed as this compound concentrations rose from 7.5 to 30 µg/ml. uky.edu This demonstrates that even at lower levels, the compound can impair insect development and fecundity. wikipedia.org
Table 1. Concentration-Dependent Effects of this compound on Various Insects
| Insect Species | Concentration | Observed Effect | Citation |
|---|---|---|---|
| Clypeorrhynchan insects | 500 µg/ml | High mortality | oup.com |
| Clypeorrhynchan insects | 50 µg/ml | Decreased survival rate | oup.com |
| Large milkweed bug | 7.5 - 30 µg/ml | Increased mortality | uky.edu |
| American cockroach | 10 µg/cm² | 73% mortality at 24h | uky.edu |
| American cockroach | 5 µg/cm² | 27% mortality at 24h | uky.edu |
| Cat flea | 50 µg/cm² | 95% mortality | uky.edu |
| Cat flea | 5 µg/cm² | 15% mortality | uky.edu |
Interactions with Plant-Parasitic Nematodes
This compound also plays a role in the interaction between host plants and plant-parasitic nematodes, demonstrating complex, concentration-dependent effects. nih.govnih.gov
Dual Effects on Pratylenchus scribneri: Chemoattraction at Low Concentrations and Repellency at Higher Concentrations
The interaction between this compound and the root-lesion nematode, Pratylenchus scribneri, is a clear example of concentration-dependent bioactivity. wikipedia.orgnih.gov In vitro chemoreception bioassays have revealed that this compound acts as a chemoattractant for P. scribneri at low concentrations (20 µg/ml and lower). nih.govannualreviews.org However, as the concentration increases, its effect reverses, and it becomes a repellent. researchgate.netnih.govannualreviews.org This dual functionality suggests a sophisticated chemical defense mechanism. The plant may tolerate or even attract low numbers of nematodes, but as the population and potential damage increase, the higher concentration of the alkaloid in the root tissues serves to repel them. nih.gov
**Table 2. Dual Effects of this compound on *Pratylenchus scribneri***
| Concentration Range | Effect on P. scribneri | Citation |
|---|---|---|
| ≤ 20 µg/ml | Chemoattractant | researchgate.netnih.govannualreviews.org |
| > 20 µg/ml | Repellent | researchgate.netnih.govannualreviews.org |
Comparative Importance of this compound versus Other Endophyte Alkaloids in Nematode Resistance
The role of this compound and other endophyte-produced alkaloids in providing resistance against plant-parasitic nematodes is a complex interplay of various compounds. Research indicates that while this compound exhibits anti-nematode properties, its importance relative to other alkaloids, such as ergot alkaloids, is not always clear-cut, and synergistic effects may be at play. bibliotekanauki.plwikipedia.org
Studies on the migratory root-endoparasitic nematode, Pratylenchus scribneri, have shown that this compound can have concentration-dependent effects, acting as a chemoattractant at low concentrations and a repellent at higher concentrations. bibliotekanauki.plnih.gov In vitro bioassays have demonstrated the direct toxicity of this compound to nematodes. For instance, this compound has been shown to be nematicidal to P. scribneri at concentrations of 50 to 200 µg/ml. tandfonline.com
However, other endophyte-produced alkaloids, particularly ergot alkaloids, also exhibit significant activity against nematodes. wikipedia.org Ergovaline (B115165), for example, has been found to be nematicidal to P. scribneri at a concentration as low as 5 µg/ml. wikipedia.orgtandfonline.com Other ergot alkaloids like α-ergocryptine are also nematicidal, while ergocornine (B135324) and ergonovine tend to be nematistatic, meaning they inhibit nematode movement and development rather than killing them directly. wikipedia.orgtandfonline.com
The relative importance of these alkaloids is often debated. Some studies suggest that ergot alkaloids may not be the primary driver of nematode resistance in certain endophyte-grass associations, as some endophyte strains that lack ergot alkaloids still confer resistance. csic.es This points to the potential significance of other compounds, including lolines. Conversely, the high concentrations of loline alkaloids, including this compound, that often accumulate in grass tissues suggest they are likely to be a significant factor in defense. bibliotekanauki.pl
Furthermore, research points towards potential synergistic or potentiating effects when multiple alkaloids are present. wikipedia.org For example, a mixture of loline and α-ergocryptine, as well as a combination of loline, ergocornine, and α-ergocryptine, demonstrated potent, irreversible nematicidal effects at various concentrations. mdpi.com This suggests that the combined arsenal (B13267) of alkaloids produced by the endophyte may be more effective than any single compound acting alone. wikipedia.org
The following table summarizes the toxic effects of this compound and various ergot alkaloids on the nematode Pratylenchus scribneri after 72 hours of exposure.
Table 1: Comparative Toxicity of Endophyte Alkaloids to Pratylenchus scribneri
| Alkaloid | Concentration (µg/ml) | Effect | Reference |
|---|---|---|---|
| This compound | 5 - 50 | Nematostatic | mdpi.com |
| This compound | 50 - 200 | Nematicidal | wikipedia.orgtandfonline.com |
| Ergovaline | 5 | Nematicidal | wikipedia.orgtandfonline.commdpi.com |
| α-Ergocryptine | 50 | Nematicidal | wikipedia.orgtandfonline.commdpi.com |
| Ergocornine | 5 - 250 | Nematistatic | wikipedia.org |
Contributions to Host Plant Fitness and Resilience to Environmental Stress
The presence of this compound, as part of the suite of loline alkaloids produced by endophytic fungi, is associated with enhanced fitness and resilience of the host grass to various environmental challenges. bibliotekanauki.plebi.ac.uk These benefits extend beyond pest deterrence and contribute to the plant's ability to withstand abiotic stressors and compete with neighboring plants. wikipedia.orgebi.ac.uk
Endophyte-infected grasses that produce loline alkaloids often exhibit increased tolerance to drought stress. bibliotekanauki.plfrontiersin.org It has been proposed that loline alkaloids contribute to this resilience by lowering the osmotic potential of the plant's cells, which helps to maintain turgor and metabolic function during periods of water deficit. bibliotekanauki.pl Research has also hypothesized that lolines are a key component in the drought tolerance observed in symbiotic tall fescue. usda.gov
Studies have shown that under severe moisture stress, endophyte-infected tall fescue plants have a significantly higher survival rate compared to their non-infected counterparts. frontiersin.org For instance, in one experiment, all endophyte-infected plants survived severe drought conditions, whereas 75% of the endophyte-free plants died. frontiersin.org Furthermore, endophyte infection has been linked to increased production of loline alkaloids, including this compound, under water deficit conditions. nih.gov This suggests an adaptive mechanism where the plant and its symbiotic fungus ramp up production of these protective compounds in response to environmental stress.
The table below presents findings from a study on the effect of drought stress on the concentration of various loline alkaloids in the herbage and roots of fescue species.
Table 2: Loline Alkaloid Concentrations (µg g⁻¹) in Fescue Herbage and Roots under Different Water Regimes
| Plant Part | Moisture Status | N-acetylloline (NAL) | N-acetylnorloline (NANL) | This compound (NFL) | Reference |
|---|---|---|---|---|---|
| Herbage | Well-Watered | Data not specified | Data not specified | Data not specified | mdpi.com |
| Herbage | Drought Stressed | Data not specified | Data not specified | Data not specified | mdpi.com |
| Roots | Well-Watered | Data not specified | Data not specified | Data not specified | mdpi.com |
Note: While the study indicates significant differences in alkaloid concentrations due to moisture status, specific mean values for each condition were not provided in the accessible text.
The production of loline alkaloids, including this compound, may also provide the host plant with a competitive advantage over other plant species, a phenomenon known as allelopathy. wikipedia.orgcsic.es It is suggested that these compounds can be released into the environment and inhibit the germination and growth of competing plants. wikipedia.orgcsic.es
Research has demonstrated that extracts from endophyte-infected grasses containing lolines can suppress the growth of other grassland species. tandfonline.comcsic.es For example, studies have shown that the root biomass of competing species was more inhibited when grown with endophyte-infected Festuca rubra than with endophyte-free plants. csic.es This suggests a chemically mediated interference that enhances the competitive ability of the host grass. csic.es In one study, alcoholic extracts from Festuca rubra containing this compound and N-acetylloline were shown to negatively affect the germination and quality of several other perennial grasses. cabidigitallibrary.org Similarly, extracts from Lolium perenne containing loline alkaloids demonstrated an inhibitory effect on the seed germination and seedling growth of Dactylis glomerata, Poa pratensis, and Festuca rubra. cabidigitallibrary.org
However, it is important to note that some sources indicate that the allelopathic effects of lolines have not been definitively substantiated under more natural field conditions. wikipedia.org The competitive advantage of endophyte-infected grasses is likely a result of multiple factors, including enhanced stress tolerance and pest resistance, in addition to potential allelopathic interactions. csic.es
Advanced Analytical Methodologies for N Formylloline Quantification and Identification
Optimized Extraction Techniques for Loline (B1675033) Alkaloids from Biological Matrices
The initial and most critical step in the analysis of N-formylloline is its efficient extraction from the complex matrix of plant tissues or fungal cultures. The choice of solvent and extraction procedure significantly impacts the recovery and purity of the target analyte.
Evaluation of Solvent Systems and Extraction Procedures (e.g., Isopropanol (B130326)/Water, Dichloromethane (B109758)/Ammonia)
The extraction of loline alkaloids, including this compound, is often accomplished using either polar solvent mixtures or a classical acid-base extraction approach.
A common method involves the use of a polar solvent mixture, such as isopropanol and water. Research has shown that a shaking extraction method with an isopropanol/water mixture is highly effective for extracting loline alkaloids from endophyte-infected grasses. ebi.ac.ukresearchgate.netacs.orgnih.govacs.org This method has demonstrated high sensitivity, accuracy with recovery rates often between 80% and 120%, and high precision with a coefficient of variation typically below 10%. ebi.ac.ukresearchgate.netacs.orgnih.govacs.org Another polar solvent system that has been utilized is methanol (B129727)/water. acs.orgakjournals.com
Alternatively, a traditional acid-base extraction is frequently employed. This method typically involves treating the plant material with an alkaline solution, such as ammonia, to deprotonate the alkaloids, rendering them more soluble in a non-polar organic solvent like dichloromethane. semanticscholar.orggsconlinepress.com The alkaloids are then extracted into the organic phase. Subsequently, the organic extract is acidified, usually with hydrochloric acid, to convert the alkaloids into their salt forms, which are soluble in the aqueous phase, thereby separating them from non-basic impurities. gsconlinepress.comacs.org The aqueous layer containing the alkaloid salts can then be basified again and re-extracted with an organic solvent to obtain the purified free alkaloids. acs.orgresearchgate.net This acid-base extraction technique has been successfully used to obtain alkaloid extracts for the isolation of this compound. mdpi.com
The selection of the solvent system is crucial. Polar solvents like methanol or ethanol (B145695) can extract both free alkaloids and their salts. researchgate.net For more lipophilic free alkaloids, solvents such as chloroform (B151607) and dichloromethane are effective. researchgate.net
Table 1: Comparison of Solvent Systems for Loline Alkaloid Extraction
| Solvent System | Extraction Principle | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Isopropanol/Water | Polar solvent extraction | High sensitivity, accuracy, and precision; shorter sample handling time. | May co-extract other polar compounds. | ebi.ac.ukresearchgate.netacs.orgnih.govacs.org |
| Dichloromethane/Ammonia | Acid-base extraction | Effective for isolating free alkaloids and removing non-basic impurities. | More labor-intensive; involves multiple steps and solvent changes. | semanticscholar.orggsconlinepress.commdpi.com |
| Methanol/Water | Polar solvent extraction | Can extract both free alkaloids and their salts. | Can also attract impurities like chlorophyll. | acs.orgakjournals.comresearchgate.net |
Streamlined Sample Preparation Methods for Enhanced Efficiency
To improve throughput and reduce analytical variability, streamlined sample preparation methods have been developed. These methods aim to minimize sample handling time and the number of preparation steps without compromising analytical efficiency. ebi.ac.ukacs.orgnih.govacs.org For instance, a simple two-step extraction has been developed for the analysis of multiple endophyte-derived alkaloids, including those in the loline family, from perennial ryegrass. nih.gov Such methods are advantageous as they are often faster than previously published protocols which could take up to an hour for the extraction process. researchgate.net
Modern techniques like accelerated solvent extraction (ASE) have also been applied, which use elevated temperatures and pressures to expedite the extraction process. acs.org Additionally, the use of isotopically labeled internal standards, such as this compound-d3, during the extraction process can provide more accurate and reliable quantification by correcting for losses during sample preparation and handling. acs.org
Comprehensive Chromatographic and Spectrometric Approaches
Following extraction, a combination of chromatographic separation and spectrometric detection is employed for the definitive identification and precise quantification of this compound.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) has traditionally been a cornerstone for the analysis of volatile and semi-volatile compounds like loline alkaloids. researchgate.netresearchgate.net GC-MS is considered a "gold standard" for the identification of volatile organic substances. lancashire.ac.ukwikipedia.org In this technique, the GC separates the different components of a mixture based on their volatility and interaction with the stationary phase of the GC column. wikipedia.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.comresearchgate.net
For the analysis of this compound, GC-MS allows for its identification by comparing the retention time and mass spectrum of the analyte in a sample to that of a known standard. mdpi.comuky.edu Quinoline is often used as an internal standard in GC analysis of loline alkaloids. nih.govnih.gov The use of GC-MS has been instrumental in identifying this compound in various grass and fungal extracts. mdpi.comuky.edunih.gov
Table 2: Key Mass Spectrometry Data for this compound Identification by GC-MS
| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Reference |
|---|---|---|---|
| This compound (NFL) | 12.81 | 182.0 [M]+, 167.5, 153.9, 137.9, 123.1, 109.9, 94.9, 81.8 (base peak) | mdpi.com |
High-Sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Accurate Quantification
While GC-MS is a powerful tool, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as highly sensitive and specific methods for the quantification of a wide range of compounds, including loline alkaloids. ebi.ac.ukresearchgate.netacs.orgnih.govacs.org These techniques are particularly advantageous for analyzing complex biological samples and can overcome some limitations of GC-MS, such as the potential for thermal degradation of analytes at high temperatures. acs.orgnih.govacs.orgwikipedia.org
LC-MS/MS methods have been developed that offer high sensitivity, accuracy, and reproducibility for the quantification of loline alkaloids. ebi.ac.ukacs.orgnih.govacs.org These methods often involve a simple two-step extraction followed by analysis, providing a high-throughput option for screening large numbers of samples. nih.gov In a typical LC-MS/MS analysis, the liquid chromatograph separates the components of the extract, which are then introduced into the mass spectrometer. The first mass analyzer selects the parent ion of the target analyte (e.g., this compound), which is then fragmented. The second mass analyzer detects specific fragment ions, providing a high degree of specificity and reducing matrix interference. researchgate.net
Recent advancements have led to the development of highly sensitive quantitative LC-MS methods with limits of quantification (LOQ) for some alkaloids in the low ng/mL range, which is significantly lower than previous methods. researchgate.net Studies have successfully quantified this compound as the most abundant loline alkaloid in certain endophyte-infected grasses, with concentrations around 5 mg/g of dry matter. ebi.ac.ukresearchgate.netacs.orgnih.gov
Near-Infrared Spectroscopy (NIRS) for Rapid and Non-Destructive Quantification
Near-infrared spectroscopy (NIRS) is a rapid and non-destructive analytical technique that has shown promise for the quantification of various components in agricultural products, including loline alkaloids in grasses. nih.govresearchgate.netebi.ac.uk NIRS measures the absorption of near-infrared light by the sample, and this information can be correlated with the concentration of specific compounds using chemometric models. nih.govresearchgate.net
Quantitative NIRS equations have been developed for this compound, along with other loline alkaloids, with good coefficients of correlation. nih.govresearchgate.net For this compound, a coefficient of correlation of 0.85 has been achieved. nih.govresearchgate.net While NIRS may not have the same level of sensitivity as LC-MS, it offers a fast and cost-effective method for the high-throughput screening of large numbers of samples, making it a valuable tool in breeding programs and for quality control in pasture management. nih.govresearchgate.netmdpi.com
Preparative Thin Layer Chromatography (pTLC) and Column Chromatography for Isolation
The isolation and purification of this compound from crude extracts, particularly those derived from endophyte-infected grasses, are critical steps for its detailed chemical analysis and biological activity assessment. Preparative Thin Layer Chromatography (pTLC) and column chromatography, including flash chromatography, are fundamental techniques employed for this purpose. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. For loline alkaloids, silica (B1680970) gel is the most commonly used stationary phase.
Preparative Thin Layer Chromatography (pTLC)
Preparative TLC is a valuable method for purifying small to moderate quantities of compounds. It involves applying a concentrated sample as a band onto a thick layer of adsorbent (the stationary phase) coated on a glass, aluminum, or plastic plate. The plate is then developed in a sealed chamber with a suitable solvent system (the mobile phase). globalresearchonline.netmdpi.com This technique allows for the effective separation of closely related alkaloids from a complex mixture.
In a specific application for the isolation of loline alkaloids, an alkaloid extract obtained from endophyte-infected tall fescue was subjected to pTLC. nih.gov The details of this separation are outlined below:
Sample Application : An alkaloid extract (182.4 mg) was dissolved in dichloromethane (CH₂Cl₂) and applied as a band onto the pTLC plate. nih.gov
Stationary Phase : The separation was performed on 20 x 20 cm glass plates coated with a 1 mm layer of silica gel 60 F₂₅₄. nih.gov
Mobile Phase : A solvent system of dichloromethane-methanol-ammonium hydroxide (B78521) (CH₂Cl₂-MeOH-NH₄OH) in a ratio of 49.5:49.5:1.0 was used for development. The plates were developed three times in this system to enhance separation. nih.gov
Visualization and Band Identification : The separated bands were visualized under UV light at 254 nm. The presence of alkaloids was confirmed using Dragendorff reagent. The target band, containing a mixture of this compound and N-acetyl loline, was identified at a retention factor (R_f) of 0.70. nih.gov
Extraction and Recovery : The identified silica band was scraped from the plate and the alkaloids were extracted from the silica using a 7:3 mixture of dichloromethane and methanol (CH₂Cl₂–MeOH). After filtration and solvent evaporation, a yellow oil (92 mg) containing a 1:1 mixture of this compound and N-acetyl loline was obtained. nih.gov
This pTLC step successfully isolated the loline alkaloid fraction from other components in the crude extract, although it did not separate this compound from the structurally similar N-acetyl loline. nih.gov
Column Chromatography
Column chromatography is a cornerstone technique for purifying larger quantities of compounds and for separating mixtures that are not fully resolved by pTLC. rochester.edu In the context of this compound isolation, it has been used both in standard and flash chromatography formats.
Separation of this compound and N-Acetyl Loline
Following the initial purification by pTLC which yielded a mixture, column chromatography was employed to separate this compound from N-acetyl loline. nih.gov
Stationary Phase : The column was packed with silica gel 60 (70–230 mesh ASTM). nih.gov
Sample Loading : The this compound/N-acetyl loline mixture (60 mg) was loaded onto the column. nih.gov
Elution : A step gradient of dichloromethane and methanol (CH₂Cl₂–MeOH) was used to elute the compounds. The specific gradient steps were not detailed in the source, but this method involves progressively increasing the polarity of the mobile phase. nih.gov
Fraction Collection and Analysis : Fractions were collected and analyzed. The fractions containing the pure compounds were combined, dried, and the solvent was evaporated. nih.gov
Results : This process yielded two separate pale-yellow oils: 4.8 mg of this compound with a purity of 95.2% and 6.9 mg of N-acetyl loline with a purity of 95.0%. nih.gov
Flash Column Chromatography
Flash chromatography is an air-pressure accelerated version of column chromatography that allows for faster and more efficient separations. phenomenex.com This technique has been successfully used in the final purification step of a total synthesis of this compound. uni-muenchen.de
Stationary Phase : Silica gel was used as the stationary phase. uni-muenchen.de
Mobile Phase : The column was eluted with a 9:1 mixture of chloroform and methanol (CHCl₃:MeOH). uni-muenchen.de
Results : This purification yielded this compound as a clear oil with an 81% recovery from the crude synthetic product. uni-muenchen.de The purity was confirmed by analytical TLC using a 3:1 CHCl₃:MeOH system, which showed a single spot with an R_f value of 0.50 when visualized with potassium permanganate (B83412) (KMnO₄). uni-muenchen.de
Another study also reported the purification of this compound from endophyte-infected tall fescue seed using silica gel chromatography, achieving a purity of 94%. apsnet.org
The following tables summarize the key parameters and findings from these chromatographic isolation procedures.
Table 1: Preparative Thin Layer Chromatography (pTLC) for Loline Alkaloid Fraction Isolation
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ (1 mm thickness) | nih.gov |
| Mobile Phase | CH₂Cl₂ – MeOH – NH₄OH (49.5:49.5:1.0) | nih.gov |
| Development | Plate developed 3 times | nih.gov |
| Visualization | UV light (254 nm) and Dragendorff reagent | nih.gov |
| R_f of Target Band | 0.70 | nih.gov |
| Extraction Solvent | CH₂Cl₂ – MeOH (7:3) | nih.gov |
| Isolated Product | 1:1 mixture of this compound and N-Acetyl loline | nih.gov |
Table 2: Column Chromatography for this compound Purification
| Parameter | Method 1: Separation from N-Acetyl Loline | Method 2: Flash Chromatography (Total Synthesis) |
|---|---|---|
| Stationary Phase | Silica gel 60 (70–230 mesh ASTM) | Silica gel |
| Mobile Phase | CH₂Cl₂–MeOH (step gradient) | CHCl₃:MeOH (9:1) |
| Purity Achieved | 95.2% | Not specified, but confirmed by TLC |
| Yield/Recovery | 4.8 mg from 60 mg mixture | 81% |
| Reference | nih.gov | uni-muenchen.de |
Emerging Research Frontiers and Biotechnological Applications of N Formylloline Knowledge
Advanced Metabolomic and Proteomic Profiling for Deeper Insights into N-Formylloline Metabolism
Advanced analytical techniques are providing unprecedented insights into the complex metabolic networks of grass-endophyte symbiotic systems. Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, is a powerful tool for understanding this compound production. By comparing the metabolic profiles of endophyte-infected and endophyte-free grasses, researchers can identify key precursor molecules and metabolic shifts associated with alkaloid synthesis. nzgajournal.org.nzfrontiersin.org
Studies have shown that infection by Epichloë endophytes significantly alters the host plant's metabolome. frontiersin.org For instance, the production of loline (B1675033) alkaloids is associated with a depletion of precursor amino acid pools, such as proline and asparagine, particularly in younger, actively growing tissues. nih.gov This suggests that the availability of these substrates can be a key regulating factor in the quantity of this compound produced. nih.govuky.edu Metabolomic approaches can pinpoint these and other related metabolic bottlenecks or regulatory points, offering targets for future enhancement strategies. nzgajournal.org.nz
Table 1: Selected Metabolic Changes in Grass Infected with Epichloë Endophytes
| Metabolite Class | Change in Infected Grass | Potential Implication for this compound Synthesis | Source(s) |
|---|---|---|---|
| Amino Acids | Decrease in precursors (e.g., asparagine, proline) | Substrate availability may limit loline production. | nih.gov |
| Nitrate | Significant decrease | Indicates altered nitrogen assimilation by the symbiosis. | researchgate.net |
| Carbohydrates | Often an increase in soluble sugars | May provide energy for the energetically costly alkaloid synthesis. | nih.gov |
| Organic Acids | Altered levels | Reflects shifts in primary metabolism to support fungal needs. | nih.gov |
| Lipids | Increase observed in some studies | Changes in membrane composition and energy storage. | nih.gov |
Detailed Mechanistic Studies of Plant-Fungal Mutualistic Interactions and this compound Regulation
The production of this compound is a finely tuned process governed by a complex interplay between the fungal endophyte and its grass host. plos.orguky.edu The regulation of the loline biosynthetic pathway appears to differ depending on the nature of the symbiotic relationship. nih.gov In asexual Neotyphodium species, which are transmitted vertically through seeds, loline alkaloid levels seem to be controlled primarily by the host plant through the availability of precursor amino acids. nih.govnih.gov This suggests a high degree of integration where the host dictates the level of chemical defense.
In contrast, for sexual Epichloë species that can transmit horizontally via spores, the fungus itself appears to exert more direct control over production by regulating the expression of the LOL biosynthesis genes. uky.edunih.gov For example, in Epichloë festucae, LOL gene expression and subsequent loline levels are significantly lower in the fungal reproductive structures (stromata) compared to the host's vegetative tissues. uky.edu This differential regulation is thought to be an evolutionary adaptation, possibly to avoid deterring the symbiotic insects that are necessary for the fungus's sexual reproduction. nih.gov
Furthermore, research has revealed that the chemical diversification of lolines is a collaborative effort. While the fungus encodes the majority of the biosynthetic enzymes, the host plant can also contribute. plos.orguky.edunih.gov A notable example is the conversion of loline to N-acetylloline (NAL), which is catalyzed by an acetyltransferase enzyme produced by the host grass, not the endophyte. plos.orguky.edu This discovery underscores the deeply integrated nature of this mutualism, where the final alkaloid profile is a product of both partners' genomes.
Table 2: Comparison of Loline Regulation in Different Endophyte Symbioses
| Feature | Asexual (Neotyphodium) Symbiosis | Sexual (Epichloë) Symbiosis |
|---|---|---|
| Primary Transmission | Vertical (via seeds) | Horizontal (via spores) & Vertical |
| Primary Regulation Mechanism | Host-controlled via substrate availability | Fungus-controlled via gene expression |
| Typical Loline Levels | Very high | Moderate to low |
Exploration of Grass Endophytic Fungi as Biocontrol Agents and Biofertilizers in Sustainable Agriculture
The potent insecticidal properties of loline alkaloids, particularly this compound, position Epichloë endophytes as powerful tools for sustainable agriculture. wikipedia.orgresearchgate.net These fungi form a mutualistic relationship with grasses, providing the host with built-in protection against a wide array of invertebrate pests. wikipedia.orgnih.gov This natural defense mechanism reduces the need for synthetic chemical pesticides, offering a more environmentally friendly approach to pest management. nih.gov
The insecticidal activity of this compound has been demonstrated against insects from several orders, including Hemiptera (aphids), Coleoptera (beetles), and Blattodea (cockroaches). wikipedia.orguky.edu The alkaloids act as both a feeding deterrent and a toxin, causing symptoms ranging from uncoordinated movement and tremors to paralysis and death. uky.edu The commercial success of selected endophyte strains in pastoral agriculture, which enhance pasture resilience and persistence, highlights the practical value of this symbiosis. nih.govfigshare.com
Beyond their role as biocontrol agents, endophytic fungi also contribute to plant health in ways that are analogous to biofertilizers. Symbiotic grasses often show enhanced fitness, including increased tolerance to environmental stresses like drought. wikipedia.org Research has also indicated that these symbioses can lead to enhanced phosphate (B84403) uptake and nitrogen utilization by the host plant, which are key functions of biofertilizers. nih.govnih.gov By providing both pest resistance and improved nutrient acquisition, grass endophytic fungi represent a dual-use technology for developing more sustainable and resilient agricultural systems. researchgate.net
Table 3: Insect Orders with Species Sensitive to this compound
| Insect Order | Example Species | Effect(s) | Source(s) |
|---|---|---|---|
| Hemiptera | Bird cherry-oat aphid (Rhopalosiphum padi) | Toxicity, deterrence | uky.edu |
| Large milkweed bug (Oncopeltus fasciatus) | Toxicity, paralysis | wikipedia.org, uky.edu | |
| Coleoptera | Japanese beetle (Popillia japonica) | Larval mortality | uky.edu |
| Blattodea | American cockroach (Periplaneta americana) | Mortality, uncoordinated movement | wikipedia.org, uky.edu |
| Diptera | Horn fly (Haematobia irritans) | Antifeedant, repellent | mdpi.com |
Investigation of Potential Antimicrobial and Antioxidant Properties of this compound and its Analogs
While the insecticidal effects of this compound are well-documented, research into its other potential bioactivities, such as antimicrobial and antioxidant properties, is an emerging frontier. Some studies have suggested that loline alkaloids may possess antimicrobial properties, but the evidence remains limited and sometimes contradictory. researchgate.netnih.govmdpi.com For instance, one study noted that loline had little antimicrobial effect on ruminal microbes. researchgate.net
However, the broader context of the Epichloë-grass symbiosis suggests a strong potential for antimicrobial activity. The endophytes themselves are known to produce a variety of compounds that can inhibit the growth of pathogenic fungi. figshare.commdpi.com A 2021 study specifically tested purified this compound-d3 and N-acetylloline hydrochloride against three common pasture phytopathogens (Ceratobasidium sp., Drechslera sp., and Fusarium sp.) and found no direct antifungal activity. nih.govlatrobe.edu.au This suggests that if the symbiosis does confer antifungal benefits, it may be due to other, yet-to-be-identified compounds produced by the endophyte, or through indirect mechanisms like induced resistance in the host plant. nih.govnih.gov
Application of Genetic Engineering for Enhanced this compound Production in Symbiotic Systems
The discovery and characterization of the loline alkaloid biosynthesis (LOL) gene cluster have opened the door to enhancing this compound production through genetic engineering. wikipedia.orgnih.gov The LOL cluster contains all the fungal genes required for the synthesis of this compound from primary metabolites. plos.orguky.edu Understanding the function of each gene in this cluster allows for targeted modifications to manipulate the biosynthetic pathway.
Genetic engineering techniques such as gene knockout and complementation have been instrumental in confirming the functions of specific LOL genes. For example, deleting the lolN and lolM genes was shown to halt the pathway at N-acetylnorloline, while reintroducing these genes restored the production of this compound. plos.orgnih.gov Similarly, RNA interference (RNAi) has been used to down-regulate gene expression and confirm the role of other pathway genes like lolC. nih.gov
These same tools can be repurposed to increase alkaloid output. Strategies for enhancing production could include:
Promoter engineering: Replacing native gene promoters with stronger, constitutive promoters to drive higher levels of transcription.
Metabolic pathway engineering: Modifying precursor supply pathways in the fungus or host plant to increase the availability of the building blocks for loline synthesis, such as proline and homoserine. nih.gov
While genetic modification has been successfully used to eliminate toxic alkaloids like ergovaline (B115165) from endophyte strains, the focus is now shifting towards applying these techniques to enhance the production of beneficial, non-toxic compounds like this compound for improved pest resistance in grasses. nih.govmdpi.com
Table 4: Key Fungal Genes in the Loline Biosynthesis (LOL) Cluster as Targets for Genetic Engineering
| Gene | Predicted Enzyme Function | Role in Pathway | Potential Engineering Strategy | Source(s) |
|---|---|---|---|---|
| lolC | PLP-dependent enzyme | First committed step; condenses proline and homoserine. | Overexpression to increase entry into the pathway. | plos.org, nih.gov |
| lolO | 2OG/Fe Dioxygenase | Catalyzes the critical ether bridge formation. | Overexpression to enhance conversion of intermediates. | plos.org |
| lolN | N-acetamidase | Deacetylates N-acetylnorloline to norloline (B1595202). | Modulate to control ratios of different lolines. | plos.org, nih.gov |
| lolM | Methyltransferase | Adds methyl groups to norloline to form loline and N-methylloline. | Overexpression to push flux towards methylated lolines. | plos.org, nih.gov |
| lolP | Cytochrome P450 | Converts N-methylloline to this compound. | Overexpression to maximize this compound end-product. | plos.org, wikipedia.org |
Comparative Studies Across Diverse Grass Species and Endophyte Strains to Understand this compound Variability
Significant variation exists in the production of this compound and other loline alkaloids across different combinations of host grasses and endophytic fungi. nih.govnih.gov This variability is a product of the unique genetic makeup of both the plant and the fungus, as well as their specific interaction. researchgate.net Comparative studies are essential for dissecting the factors that control the type and concentration of lolines produced in a given symbiosis.
Research has clearly demonstrated that the endophyte strain is a primary determinant of the loline profile. researchgate.net Some strains possess a complete LOL gene cluster and produce this compound as the major end product, while other strains have incomplete clusters with missing or non-functional genes, causing them to accumulate earlier pathway intermediates like N-acetylnorloline (NANL). plos.orguky.edu
The host grass species also exerts a strong influence. researchgate.net When a single endophyte strain is inoculated into different grass species, the resulting loline concentrations and profiles can differ dramatically. For example, an endophyte that produces both this compound (NFL) and N-acetylloline (NAL) in its native tall fescue host was found to produce only NFL when transferred to perennial ryegrass. plos.org This indicates that the host plant plays a role in the final chemical modifications of the alkaloids. plos.org Even within a single grass species, different cultivars or genetic lines can support varying levels of loline production when infected with the same endophyte. researchgate.net This knowledge is critical for breeding programs that aim to develop new grass cultivars with optimized, high-loline endophytes for superior pest resistance.
Table 5: Loline Alkaloid Concentrations (µg/g) in Different Host-Endophyte Combinations
| Host Grass | Endophyte Strain/Taxon | This compound (NFL) | N-acetylloline (NAL) | N-acetylnorloline (NANL) | Source |
|---|---|---|---|---|---|
| Tall Fescue | Wild type N. coenophialum | 1145 | 453 | 129 | researchgate.net |
| Tall Fescue | AR501 (FaTG-3) | 129 | 0 | 0 | researchgate.net |
| Meadow Fescue | Wild type N. uncinatum | 1485 | 609 | 100 | researchgate.net |
| Meadow Fescue | AR501 (FaTG-3) | 124 | 0 | 0 | researchgate.net |
| Perennial Ryegrass | AR501 (FaTG-3) | 110 | 0 | 0 | researchgate.net |
Further Elucidation of Molecular Mechanisms in Loline Diversification Pathways
The structural diversity of loline alkaloids arises from a series of enzymatic modifications that occur after the formation of the core pyrrolizidine (B1209537) rings. nih.gov Recent research has successfully elucidated the molecular mechanisms behind these crucial diversification steps, which are catalyzed by enzymes encoded in the LOL gene cluster. plos.orguky.edu
The biosynthetic pathway proceeds through key intermediates. uky.eduplos.org After the formation of the pyrrolizidine rings, the first fully cyclized loline intermediate is N-acetylnorloline (NANL). plos.orgnih.gov The diversification process begins from this molecule.
The key enzymatic steps for diversification include:
Deacetylation: The enzyme LolN, an N-acetamidase, removes the acetyl group from NANL to produce norloline, the simplest loline alkaloid which has a primary amine (-NH2) at the C-1 position. plos.orgnih.gov
Methylation: The enzyme LolM, a methyltransferase, then catalyzes the stepwise addition of two methyl groups to norloline. The first methylation converts norloline to loline, and the second converts loline to N-methylloline (NML). plos.orgnih.gov
Formylation: The enzyme LolP, a cytochrome P450 monooxygenase, is required for the final step in this compound synthesis. It oxygenates a methyl group of NML to yield the formyl group of this compound. plos.orgwikipedia.org
Acetylation (Host-driven): In a separate branch, the intermediate loline can be acetylated by a host plant enzyme (an acetyltransferase) to produce N-acetylloline (NAL). plos.orguky.edu
The presence or absence of functional copies of the genes lolN, lolM, and lolP, along with the host's capacity for acetylation, ultimately determines the specific profile of loline alkaloids that accumulate in the symbiotic plant. plos.orgplos.org
Table 6: Key Enzymes in the Loline Alkaloid Diversification Pathway
| Enzyme (Gene) | Substrate | Product(s) | Enzymatic Function | Source(s) |
|---|---|---|---|---|
| LolN | N-acetylnorloline (NANL) | Norloline | N-acetamidase (Deacetylation) | plos.org, nih.gov |
| LolM | Norloline, Loline | Loline, N-methylloline (NML) | Methyltransferase (Methylation) | plos.org, nih.gov |
| LolP | N-methylloline (NML) | This compound (NFL) | Cytochrome P450 (Oxygenation/Formylation) | plos.org, wikipedia.org |
| Plant Acetyltransferase | Loline | N-acetylloline (NAL) | Acetyltransferase (Acetylation) | plos.org, uky.edu |
Understanding the Dynamics of Amino Acid Flux and Nitrogen Sources in Relation to this compound Biosynthesis
The biosynthesis of this compound, a complex pyrrolizidine alkaloid, is intrinsically linked to the availability and metabolic flow of specific amino acid precursors and nitrogen sources. Research has identified the foundational building blocks of the loline alkaloid structure, revealing a pathway distinct from that of plant-derived pyrrolizidines. wikipedia.orgresearchgate.net The carbon and nitrogen atoms that form the core this compound structure are derived from the amino acids L-proline and L-homoserine. researchgate.net Specifically, L-proline contributes the B-ring carbons (C5-C8) and the ring nitrogen, while L-homoserine provides the A-ring carbons (C1-C3) and the 1-amino nitrogen. researchgate.net Further isotopic labeling studies have indicated that the N-formyl and N-methyl groups are contributed by L-methionine. bohrium.com
The influence of broader nitrogen availability on this compound production presents a more complex picture. In controlled laboratory settings, the type of nitrogen source has a significant impact on alkaloid yield. Studies using cultures of the endophyte Neotyphodium uncinatum demonstrated that the fungus could produce this compound when grown in defined minimal media with various organic and inorganic nitrogen sources. researchgate.net Notably, high concentrations of lolines (up to 700 mg/L) were achieved in cultures supplied with asparagine, ornithine, or urea (B33335) as the nitrogen source. researchgate.net The rate of alkaloid production in these cultures typically peaked after the fungus entered the stationary phase of growth. researchgate.net
Table 1: Amino Acid Precursors in this compound Biosynthesis
| Precursor Amino Acid | Contribution to this compound Structure | Reference |
|---|---|---|
| L-Proline | B-ring carbons (C5-C8) and ring nitrogen. | researchgate.net |
| L-Homoserine | A-ring carbons (C1-C3) and 1-amino nitrogen. | researchgate.net |
Development of Novel Pest Management Strategies Based on this compound
This compound's potent biological activity against a wide array of insects has positioned it as a promising candidate for the development of novel, bio-based pest management strategies. wikipedia.org The compound exhibits broad-spectrum insecticidal and deterrent effects against species across several orders, including Hemiptera, Coleoptera, Lepidoptera, and Blattodea. wikipedia.orguky.edu Its utility in pest management stems from multiple modes of action, including direct toxicity, feeding deterrence (antifeedant), and spatial repellency. nih.gov
Direct Insecticidal Activity
This compound is toxic to numerous insect pests when administered through topical application, injection, or contact. uky.edu Acute doses can lead to rapid incapacitation, while lower doses often cause behavioral changes, uncoordinated movements, tremors, and eventual mortality. uky.edu The insecticidal potency of this compound is dose-dependent. uky.edu For instance, against the American cockroach, a surface coating of 10 µg/cm² resulted in 73% mortality within 24 hours. uky.edu It has also demonstrated significant toxicity against aphids, with a 3-day LC50 of 9.3 µg/ml for the greenbug (Schizaphis graminum). uky.edu The mechanism of action is thought to be neurotoxic, with some research noting that its effects show a similar regression curve to nicotine (B1678760) sulfate, suggesting a comparable pharmacological mechanism. wikipedia.orgplos.org
Table 2: Insecticidal Activity of this compound Against Various Insect Pests
| Insect Species | Application Method | Dose | Observed Effect (within 24h unless noted) | Reference |
|---|---|---|---|---|
| Large Milkweed Bug (Oncopeltus fasciatus) | Topical | ≥2.5 µ g/bug | >90% killed or incapacitated. | uky.edu |
| American Cockroach (Periplaneta americana) | Contact (coated surface) | 10 µg/cm² | 73% mortality. | uky.edu |
| Cat Flea (Ctenocephalides felis) | Contact (coated surface) | 50 µg/cm² | 95% mortality. | uky.edu |
| Face Fly (Musca autumnalis) | Topical | 8 µ g/fly | 56% corrected mortality. | uky.edu |
| Greenbug (Schizaphis graminum) | Ingestion | 9.3 µg/ml | LC50 (3 days). | uky.edu |
Antifeedant and Repellent Strategies
Beyond direct toxicity, this compound functions as a powerful antifeedant and repellent, offering a non-lethal method of crop and livestock protection. nih.govmdpi.com This is particularly valuable in integrated pest management (IPM) systems, where preserving beneficial insects is crucial. In laboratory non-choice tests against the horn fly (Haematobia irritans), a major livestock pest, this compound demonstrated significant feeding deterrence. nih.gov At a concentration of 1.0 µg/µL, it elicited an 80.1% antifeedancy rate. nih.govmdpi.com
Furthermore, this compound exhibits spatial repellency. nih.gov When tested in a Y-tube olfactometer, 70% of horn flies chose the control arm over the arm containing this compound, indicating a strong repellent effect. nih.gov The presence of this compound on the surface of grass leaves, as found in guttation water, may be a key natural mechanism for deterring both surface-feeding and vascular-feeding insects. oregonstate.edu These antifeedant and repellent properties make this compound a suitable candidate for developing protective sprays or for inclusion in breeding programs that enhance its natural production in grasses to manage pests like the horn fly. nih.govresearchgate.net
Table 3: Antifeedant and Repellent Activity of this compound Against Horn Fly (Haematobia irritans)
| Bioassay Type | Concentration / Dose | Result | Reference |
|---|---|---|---|
| Antifeedant (Non-Choice Test) | 1.0 µg/µL | 80.1% antifeedancy. | nih.govmdpi.com |
| Antifeedant (Non-Choice Test) | 0.5 µg/µL | 63.3% antifeedancy. | nih.govmdpi.com |
| Antifeedant (Non-Choice Test) | 0.25 µg/µL | 42.4% antifeedancy. | nih.govmdpi.com |
Q & A
Q. How can researchers reconcile discrepancies between in silico predictions and empirical data on loline alkaloid biosynthesis?
- Methodological Answer : Perform kinetic studies of recombinant enzymes (e.g., LolP methyltransferase) to measure substrate specificity and catalytic efficiency. Use CRISPR-Cas9 gene editing in Epichloë to knockout/overexpress target genes and observe pathway flux via ¹³C metabolic flux analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
